molecular formula C13H2Cl2F6O2 B11599923 7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene

7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene

Cat. No.: B11599923
M. Wt: 375.05 g/mol
InChI Key: BSXSCYMDTFKVHO-UHFFFAOYSA-N
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Description

7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene is a synthetic organic compound characterized by its unique structure, which includes multiple halogen atoms and an oxanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable oxanthrene precursor. The process involves:

    Halogenation: Introducing chlorine and fluorine atoms into the oxanthrene ring using reagents such as chlorine gas (Cl₂) and fluorine gas (F₂) under controlled conditions.

    Trifluoromethylation: Adding the trifluoromethyl group (CF₃) using reagents like trifluoromethyl iodide (CF₃I) in the presence of a catalyst such as copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, pressure regulation, and the use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for hydroxylation or ammonia (NH₃) for amination.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: NaOH in aqueous solution or NH₃ in ethanol.

Major Products

    Oxidation: Formation of oxanthrene derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of partially or fully reduced oxanthrene derivatives.

    Substitution: Formation of substituted oxanthrene compounds with new functional groups replacing halogen atoms.

Scientific Research Applications

Chemistry

In chemistry, 7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors are of particular interest.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s halogenated structure may contribute to its activity as a drug candidate, particularly in targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers with unique properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and trifluoromethyl group can enhance its binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)dibenzo-p-dioxin
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Comparison

Compared to similar compounds, 7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene is unique due to its oxanthrene core, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H2Cl2F6O2

Molecular Weight

375.05 g/mol

IUPAC Name

7,8-dichloro-1,2,4-trifluoro-3-(trifluoromethyl)dibenzo-p-dioxin

InChI

InChI=1S/C13H2Cl2F6O2/c14-3-1-5-6(2-4(3)15)23-12-10(18)8(16)7(13(19,20)21)9(17)11(12)22-5/h1-2H

InChI Key

BSXSCYMDTFKVHO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3F)F)C(F)(F)F)F

Origin of Product

United States

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